2'-Deoxy-l-adenosine
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Overview
Description
Beta-L-2’-deoxyadenosine: is a mirror image version of the naturally occurring D-2’-deoxyadenosine. Both L- and D- forms share identical structures that differ only in terms of stereochemistry and generally have identical physical and chemical properties. The unique properties of L-2’-deoxyadenosine make it attractive for various biological applications, such as aptamers, molecular beacons, molecular tagging, and drug nanocarriers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of Lithium Diisopropylamide (LDA):
Formation of Enolate Ion:
Industrial Production Methods
- The industrial production of beta-L-2’-deoxyadenosine involves similar synthetic routes as described above, with optimizations for large-scale production. The procedures ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-L-2’-deoxyadenosine can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Properties
Molecular Formula |
C10H13N5O3 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2S,3S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m0/s1 |
InChI Key |
OLXZPDWKRNYJJZ-ACZMJKKPSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
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